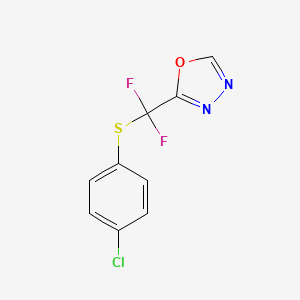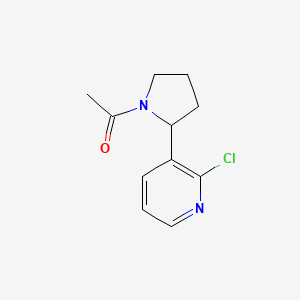
1-(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)ethanone is a chemical compound with the molecular formula C10H11ClN2O It is characterized by the presence of a pyrrolidine ring attached to a chloropyridine moiety through an ethanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 2-chloropyridine with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by nucleophilic substitution with 2-chloropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
1-(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with a lactam ring, used in various pharmaceutical applications.
Pyrrolidine-2,5-dione: Another related compound with two carbonyl groups, known for its biological activity.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in asymmetric synthesis and other applications.
Uniqueness
1-(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to its specific combination of a chloropyridine moiety and a pyrrolidine ring. This structure imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H13ClN2O |
|---|---|
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
1-[2-(2-chloropyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C11H13ClN2O/c1-8(15)14-7-3-5-10(14)9-4-2-6-13-11(9)12/h2,4,6,10H,3,5,7H2,1H3 |
Clave InChI |
KGNPVMYFWBACQB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCC1C2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B15057396.png)
![3-(3-(Benzyloxy)-5-fluorophenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL](/img/structure/B15057402.png)
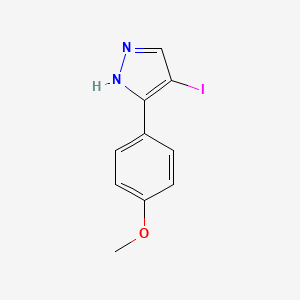

![2-Methyl-6-propoxybenzo[d]oxazole](/img/structure/B15057429.png)
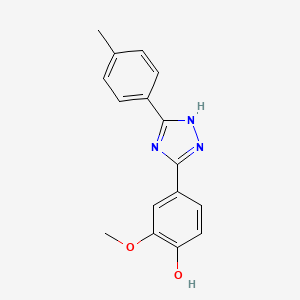
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15057442.png)
![6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15057451.png)
![2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide](/img/structure/B15057458.png)
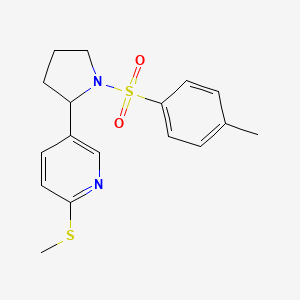
![3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide](/img/structure/B15057477.png)
![Tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B15057478.png)
